molecular formula C10H22BNO2 B1395963 2-Hexyl-1,3,6,2-dioxazaborocane CAS No. 96472-47-8

2-Hexyl-1,3,6,2-dioxazaborocane

Cat. No. B1395963
CAS RN: 96472-47-8
M. Wt: 199.1 g/mol
InChI Key: PVDFIELIQQRDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyl-1,3,6,2-dioxazaborocane is a chemical compound with the molecular formula C10H22BNO2 . It is also known by other names such as 1-Hexaneboronic acid, cyclic iminodiethylene ester, and N-HEXYLBORONIC ACID DIETHANOLAMINE ESTER .


Molecular Structure Analysis

The molecular structure of 2-Hexyl-1,3,6,2-dioxazaborocane includes a boron atom, nitrogen atom, and two oxygen atoms forming a cyclic structure with hexyl (C6H13) as a side chain . The InChI representation of the molecule is InChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Hexyl-1,3,6,2-dioxazaborocane is 199.10 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds . Its exact mass and monoisotopic mass are both 199.1743591 g/mol . The topological polar surface area is 30.5 Ų . The compound has a complexity of 127 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of New Dioxazaborocanes: 2-Hexyl-1,3,6,2-dioxazaborocane derivatives were synthesized for potential use in creating germanium derivatives. These new borocanes can be used for the synthesis of corresponding germanium derivatives, as demonstrated by the reaction of compound 6 in the study. The boron-nitrogen distances in these complexes provide evidence for the B←N transannular interaction, a unique structural feature of these compounds (Lermontova et al., 2008).

Chemical Transformations and Reactivity

  • Ortho-Functionalization of Arylboronic Acids: 2-Hexyl-1,3,6,2-dioxazaborocane, when used in its ortho-lithiated derivative form, facilitates the synthesis of various ortho-functionalized arylboronic acids and related compounds. This approach offers a pathway to synthesize ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles (Da̧browski et al., 2007).

Sensor and Detection Applications

  • Fluorescent Detection of Hydrogen Peroxide: A derivative of 2-Hexyl-1,3,6,2-dioxazaborocane, specifically 6-(anthracen-9-ylmethyl)-2-phenyl-1,3,6,2-dioxazaborocane, has been used as a fluorescent sensor for the detection of hydrogen peroxide and peroxide-based explosives compounds (Frenois et al., 2016).

Lubricant and Surface Coating Applications

  • Use in Lubricants: Novel borate esters, including 2-Hexyl-1,3,6,2-dioxazaborocane derivatives, were synthesized and tested as anti-wear and extreme pressure additives in rapeseed oil. These esters form protective films on surfaces, suggesting their potential as efficient lubricants (Yan et al., 2014).

Polymer Modification and Functionalization

  • Functionalization of Epoxy Resins: Amine-cured epoxy resins were functionalized using dioxazaborocane (DOAB) formation between diethanolamine units in the resins and boronic acid modifiers. This approach offers new possibilities for the application of dynamic DOAB formation in the functionalization of amine-cured epoxy resins (Ito et al., 2020).

properties

IUPAC Name

2-hexyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDFIELIQQRDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716968
Record name 2-Hexyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-1,3,6,2-dioxazaborocane

CAS RN

96472-47-8
Record name 2-Hexyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexyl-1,3,6,2-dioxazaborocane
Reactant of Route 2
2-Hexyl-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-Hexyl-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-Hexyl-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-Hexyl-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-Hexyl-1,3,6,2-dioxazaborocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.